methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfamoyl group, and a cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the sulfamoyl group: The sulfamoyl group can be introduced by reacting the ester with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclopentyl moiety: The final step involves the reaction of the intermediate with 1-(2-hydroxyethoxy)cyclopentylmethyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate ester moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate: Unique due to its specific combination of functional groups.
Methyl 4-(N-((1-(2-hydroxyethoxy)cyclohexyl)methyl)sulfamoyl)benzoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Ethyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
This compound is unique due to its specific combination of a benzoate ester, a sulfamoyl group, and a cyclopentyl moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-22-15(19)13-4-6-14(7-5-13)24(20,21)17-12-16(23-11-10-18)8-2-3-9-16/h4-7,17-18H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJWSJRJBVNWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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